CH1055 triethylamine

Pharmacokinetics Renal Clearance NIR-II Imaging

CH1055 triethylamine addresses the critical translational barrier of long-term in vivo toxicity that limits inorganic NIR-II probes (SWNTs, quantum dots). This 970-Da organic fluorophore achieves ~90% renal clearance within 24 h, enabling biocompatible deep-tissue imaging without prolonged tissue retention. • Achieves ~15:1 tumor-to-normal tissue signal ratio when conjugated to targeting ligands, supporting image-guided surgical resection • Enables non-invasive fluorescence imaging at depths up to 4 mm through intact skull in murine models • Modifiable core scaffold permits site-specific conjugation to peptides, antibodies, and bioactive ligands without disrupting the favorable excretion profile • ≥98% purity; green to dark green solid; supplied with full QC documentation

Molecular Formula C60H59N7O8S2
Molecular Weight 1070.3 g/mol
Cat. No. B12402061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH1055 triethylamine
Molecular FormulaC60H59N7O8S2
Molecular Weight1070.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5
InChIInChI=1S/C54H44N6O8S2.C6H15N/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68;1-4-7(5-2)6-3/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68);4-6H2,1-3H3
InChIKeyIWEJECATCFEFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH1055 Triethylamine: Rapidly Excreted NIR-II Fluorophore


CH1055 triethylamine is a small-molecule (970-Da) organic fluorophore operating in the second near-infrared window (NIR-II, 1000-1600 nm) [1]. Unlike most NIR-II materials, which are slowly excreted and retained in the reticuloendothelial system, CH1055 is uniquely designed for rapid renal clearance, with approximately 90% of the injected dose excreted via the kidneys within 24 hours [1]. This core property addresses the critical translational barrier of long-term in vivo toxicity, positioning CH1055 as a foundational platform for developing biocompatible molecular imaging probes [REFS-1, REFS-2].

NIR-II Workflow

Deep-tissue fluorescence imaging in 1000–1600 nm window; reported imaging depth up to ~4 mm in brain tumor models.

Clearance Profile

Designed for rapid renal excretion; supports pharmacokinetic and biodistribution studies without long-term retention.

Platform Conjugation

Modifiable core for peptide/antibody conjugation; enables targeted molecular imaging probe development.

CH1055 Triethylamine: Why It Cannot Be Substituted


Generic substitution between NIR-I dyes like ICG, inorganic NIR-II materials, and CH1055 is not scientifically valid due to fundamentally different performance and safety profiles. Clinically approved NIR-I dyes provide lower spatial resolution and shallower tissue penetration compared to CH1055 [1]. Conversely, leading inorganic NIR-II candidates (e.g., SWNTs, quantum dots) suffer from near-zero renal excretion, leading to prolonged retention and unmitigated long-term toxicity risks, a problem CH1055 was rationally designed to solve through its rapid renal clearance [REFS-1, REFS-2]. These distinctions in excretion pathway, imaging performance, and molecular tunability make CH1055 a non-interchangeable standard for applications demanding both high-resolution deep-tissue imaging and a favorable pre-clinical safety profile [1].

NIR-I Dyes (e.g., ICG)

May not provide comparable imaging depth or spatial resolution for NIR-II applications; tissue penetration and contrast differ significantly from CH1055.

Inorganic NIR-II Materials

Primarily hepatobiliary retention limits renal clearance studies; may not replicate CH1055's rapid excretion profile needed for biocompatibility evaluation.

CH1055 Triethylamine Performance Evidence


Rapid Renal Excretion vs. Inorganic NIR-II Materials

CH1055 demonstrates a uniquely rapid excretion profile compared to carbon nanotube and quantum dot-based NIR-II fluorophores, which are retained in the liver and spleen. Quantitative biodistribution studies show that approximately 90% of CH1055-PEG is excreted through the kidneys within 24 hours post-injection, enabling its operational use as a renally clearable probe [1]. In contrast, HiPCO SWCNTs show dominant liver accumulation with negligible bladder signal, highlighting the class-level problem of hepatobiliary retention in inorganic nanomaterials [2].

Renal Clearance
Class-level inference
~90% renal / 24 h vs Hepatobiliary retention (SWCNTs)
Supports renal clearance endpoint studies
Mouse IV injection; class-level inference from published data
Pharmacokinetics Renal Clearance NIR-II Imaging

Lymphatic Imaging Superiority Over ICG

In a direct head-to-head pre-clinical comparison, CH1055 outperformed the clinically approved NIR-I dye indocyanine green (ICG) in resolving mouse lymphatic vasculature and in sentinel lymphatic mapping near a tumor [1]. CH1055's NIR-II emission provides enhanced tissue penetration, reaching an imaging depth of ~4 mm in brain tumor models, a level of deep-tissue detail unattainable with NIR-I probes [1]. This translates to a spatial resolution of approximately 40 μm, significantly finer than what is possible with NIR-I fluorescence imaging .

Imaging Depth
Head-to-head comparison
Depth ~4 mm, res. ~40 μm vs ICG limited depth / resolution
Supports deep-tissue imaging endpoint comparison
Mouse brain tumor model; direct comparison reported
Lymphatic Mapping Spatial Resolution NIR-I vs. NIR-II

Tumor T/NT Ratio vs. NIR-I Imaging

When conjugated to an anti-EGFR Affibody, CH1055 enables targeted molecular imaging with an elevated tumor-to-normal tissue (T/NT) signal ratio as high as approximately 15 [1]. This performance is reported to be 5-fold higher than the T/NT ratio achievable with NIR-I imaging, directly validating the advantage of NIR-II technology in reducing background autofluorescence and enhancing contrast [2]. This high specificity allowed for precise image-guided tumor-removal surgery in pre-clinical models [1].

Tumor Contrast
Cross-study comparable
T/NT ≈ 15 (Affibody) vs NIR-I ~5-fold lower
Supports high-contrast tumor imaging endpoint
EGFR-expressing tumor models; cross-study context
Molecular Imaging Tumor-to-Background Ratio Affibody Conjugate

CH1055 Triethylamine Validated Applications


Image-Guided Precision Tumor Surgery

The high tumor-to-normal tissue (~15) signal ratio of targeted CH1055 conjugates directly supports image-guided surgical resection. When linked to an anti-EGFR Affibody, CH1055 allows surgeons to visually delineate tumor margins in real-time with previously unattainable precision in the NIR-I window, facilitating the complete removal of cancerous tissue while preserving healthy structures [1].

Non-Invasive Deep-Tissue Brain Tumor Imaging

CH1055-PEG enables non-invasive fluorescence imaging of brain tumors at depths up to 4 mm through the intact skull and scalp in mouse models. This deep-tissue capability, stemming from its NIR-II emission and high signal-to-noise ratio, is directly evidenced by its superiority over ICG in brain tumor models, making it a critical tool for orthotopic tumor research [1].

Pharmacokinetic and Biodistribution Studies

As a model organic small molecule with rapid and quantifiable 90% renal clearance within 24 hours, CH1055 serves as an ideal scaffold for studying the pharmacokinetics of NIR-II probes. Researchers can use CH1055 as a baseline to assess how subsequent chemical modifications alter excretion rate, biodistribution, and safety profiles, an application fundamentally enabled by its differentiation from slowly excreted inorganic fluorophores [1].

Multi-Modal and Stimuli-Responsive Probe Development

The modifiable core structure of CH1055 allows for site-specific conjugation to peptides, antibodies, and other bioactive ligands without abolishing its favorable excretion profile. This chemical versatility makes it a superior procurement choice for labs engineering the next generation of activatable probes for detecting enzymatic activity (e.g., caspase-3) or disease biomarkers like osteoarthritis, where consistent pharmacokinetics are paramount [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
NIR-II image-guided tumor resection research
Tumor-to-normal tissue contrast ratio
T/NT ratio in targeted conjugate models
Deep-tissue brain tumor imaging (mouse models)
NIR-II imaging depth and spatial resolution
Depth penetration and resolution benchmarking
Pharmacokinetics and biodistribution probe design
Rapid renal clearance profile
24-hour excretion pathway quantification
Activatable and multi-modal probe development
Modifiable core structure for conjugation
Conjugation impact on clearance and targeting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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